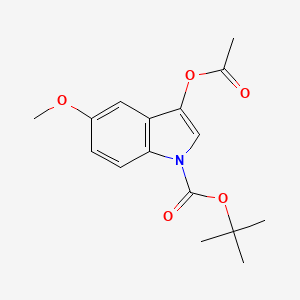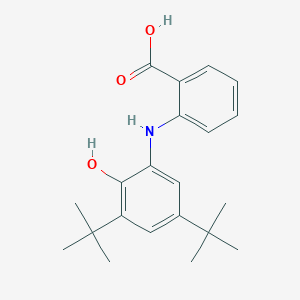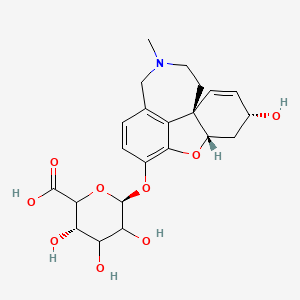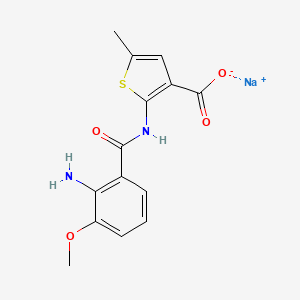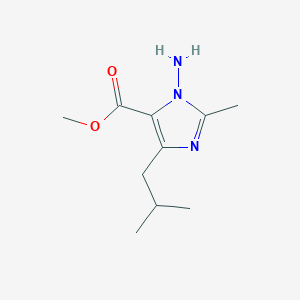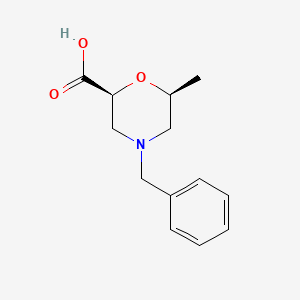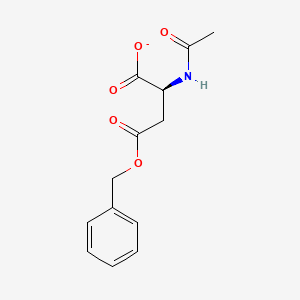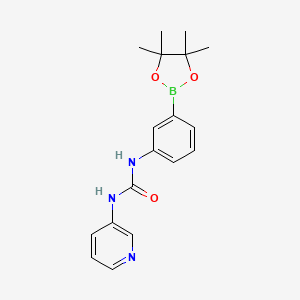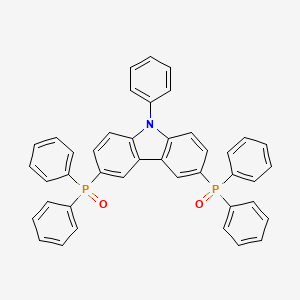
3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is a complex organic compound with the molecular formula C42H31NO2P2 and a molecular weight of 643.65 g/mol This compound is known for its unique structural properties, which include a carbazole core substituted with phenyl and diphenylphosphine oxide groups
Métodos De Preparación
The synthesis of (9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Carbazole Core: The carbazole core is synthesized through a series of reactions involving aromatic amines and cyclization processes.
Substitution with Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of Diphenylphosphine Oxide Groups:
Análisis De Reacciones Químicas
(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbazole moieties, allowing for further functionalization
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphine derivatives.
Aplicaciones Científicas De Investigación
(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) has several scientific research applications, including:
Optoelectronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: It is used in the development of advanced materials with high thermal stability and photoconductivity.
Chemistry: The compound serves as a building block for synthesizing other complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems
Mecanismo De Acción
The mechanism of action of (9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is primarily related to its electronic properties. The carbazole core facilitates charge transport, while the diphenylphosphine oxide groups enhance stability and solubility. The compound interacts with molecular targets through π-π stacking and hydrogen bonding, influencing various pathways involved in electronic and photonic processes .
Comparación Con Compuestos Similares
(9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) can be compared with other carbazole derivatives and phosphine oxide compounds. Similar compounds include:
3,6-Bis(diphenylphosphoryl)-9-phenylcarbazole: This compound has similar structural features but may differ in electronic properties and applications.
9H-Carbazole, 3,6-bis(diphenylphosphinyl)-9-phenyl-:
The uniqueness of (9-phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) lies in its specific combination of carbazole and diphenylphosphine oxide groups, which confer distinct electronic and stability properties.
Propiedades
Número CAS |
1019843-00-5 |
|---|---|
Fórmula molecular |
C42H31NO2P2 |
Peso molecular |
643.6 g/mol |
Nombre IUPAC |
3,6-bis(diphenylphosphoryl)-9-phenylcarbazole |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-41-39(30-37)40-31-38(27-29-42(40)43(41)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |
Clave InChI |
ZHTRIPZOLUKZBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


